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SirReal1-O-propargyl

Cat. No.: B2704429
M. Wt: 424.5 g/mol
InChI Key: ISDMLEKZQIHDDE-UHFFFAOYSA-N
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Description

Evolution of Modalities for Protein Function Modulation

Historically, the modulation of protein function has been dominated by small-molecule inhibitors that operate through an occupancy-driven mechanism. mdpi.comnih.gov These molecules typically bind to a protein's active site to block its enzymatic activity. nih.gov While this approach has been highly successful, it is not universally applicable, as an estimated 80% of the human proteome is considered "undruggable" because many proteins lack well-defined binding sites or enzymatic functions, such as scaffolding proteins and transcription factors. sigmaaldrich.commdpi.comnih.gov

This limitation spurred the development of new modalities with alternative mechanisms of action. nih.gov The evolution of these strategies has moved from simple binding and inhibition towards more complex interventions like post-translational modifications, which can alter protein interactions, stability, and localization. numberanalytics.com Targeted protein degradation technologies, such as Proteolysis Targeting Chimeras (PROTACs), emerged from this evolution as an event-driven modality. mdpi.comnih.gov Instead of merely occupying a binding site, these molecules harness the cell's own machinery to eliminate a specific protein of interest, offering a catalytic and highly efficient means of intervention. arvinas.commdpi.comnih.gov

Fundamental Principles of Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules designed to hijack the body's natural protein disposal system, the Ubiquitin-Proteasome System (UPS). sigmaaldrich.comnih.govwikipedia.org The fundamental structure of a PROTAC consists of three key components:

A "warhead" ligand that binds to the protein of interest (POI). sigmaaldrich.com

An E3 ubiquitin ligase-recruiting ligand. sigmaaldrich.com

A chemical linker that connects the two ligands. sigmaaldrich.comwikipedia.org

The mechanism of action involves the PROTAC molecule simultaneously binding to both the POI and an E3 ubiquitin ligase, forming a ternary complex. nih.govnih.gov This induced proximity facilitates the transfer of ubiquitin, a small regulatory protein, from the E3 ligase to the surface of the POI. wikipedia.org The attachment of a polyubiquitin (B1169507) chain acts as a molecular flag, marking the POI for recognition and subsequent degradation by the 26S proteasome. wikipedia.orgnih.gov

A key advantage of PROTACs is their catalytic nature. arvinas.comnih.gov After the POI is ubiquitinated and directed to the proteasome, the PROTAC molecule is released and can engage another target protein, allowing a single PROTAC molecule to induce the degradation of multiple POI molecules. arvinas.comnih.govacs.org This event-driven pharmacology distinguishes PROTACs from traditional inhibitors and allows them to be effective at substoichiometric concentrations. nih.gov

Diverse E3 Ubiquitin Ligase Recruitment in PROTAC Systems

The human genome encodes over 600 E3 ubiquitin ligases, which provide the specificity for the UPS. researchgate.net However, only a small fraction of these have been successfully recruited for PROTAC-mediated degradation. nih.govnih.gov The most commonly used E3 ligases in PROTAC design include:

Cereblon (CRBN) : Recruited by ligands derived from thalidomide (B1683933) and its analogues. nih.govrsc.orgnih.gov

Von Hippel-Lindau (VHL) : Engaged by peptidomimetic ligands. nih.govrsc.org

Mouse double minute 2 homolog (MDM2) . wikipedia.orgnih.gov

Inhibitor of apoptosis proteins (IAPs) . wikipedia.orgnih.govnih.gov

The choice of E3 ligase can be critical, as their expression levels vary across different tissues and cell types. nih.gov This presents an opportunity to develop tissue- or organ-specific PROTACs by exploiting the differential expression of E3 ligases. nih.gov Consequently, a major area of ongoing research is the discovery and validation of new small-molecule ligands that can recruit a wider variety of E3 ligases, thereby expanding the toolbox and scope of TPD technology. researchgate.netnih.gov Recent work has demonstrated that recruiting two different E3 ligases with a single heterotrivalent PROTAC can enhance the speed and potency of degradation. chemrxiv.org

Table 1: Common E3 Ligases in PROTAC Development

E3 Ligase Common Ligands/Derivatives Key Features
Cereblon (CRBN) Thalidomide, Pomalidomide, Lenalidomide Widely used due to the availability of well-characterized, orally bioavailable ligands. rsc.orgnih.gov
Von Hippel-Lindau (VHL) Hydroxyproline-based peptidomimetics Ligands mimic the natural substrate (HIF-1α) recognition motif. nih.gov
IAP (Inhibitor of Apoptosis Protein) Bestatin, SMAC mimetics Can induce apoptosis in addition to protein degradation. wikipedia.orgnih.gov
MDM2 (Mouse double minute 2 homolog) Nutlin-based compounds Often used in cancer applications to degrade targets while stabilizing the tumor suppressor p53. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H20N4O2S2 B2704429 SirReal1-O-propargyl

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[5-[(3-prop-2-ynoxyphenyl)methyl]-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2S2/c1-4-8-27-17-7-5-6-16(10-17)11-18-12-22-20(29-18)25-19(26)13-28-21-23-14(2)9-15(3)24-21/h1,5-7,9-10,12H,8,11,13H2,2-3H3,(H,22,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISDMLEKZQIHDDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)OCC#C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Design and Synthetic Approaches to Sirreal1 O Propargyl and Its Conjugates

Strategic Design Considerations for SirReal1-O-propargyl as a PROTAC Ligand

The design of this compound as a ligand for PROTACs is a meticulous process, balancing potent and selective binding to its target protein, Sirt2, with the need for a chemically accessible handle for linker attachment.

Molecular Framework Considerations for Sirtuin 2 Binding

This compound is a derivative of the sirtuin-rearranging ligands (SirReals), a class of inhibitors known for their high potency and selectivity for Sirt2. acs.org The parent structure, SirReal1, features a core aminothiazole scaffold. organic-chemistry.org The binding of SirReals to Sirt2 is characterized by a unique induced-fit mechanism. Upon binding, the ligand prompts a significant conformational rearrangement of the enzyme's active site, creating a previously non-existent "selectivity pocket." organic-chemistry.orgexplorationpub.com This pocket is largely hydrophobic and is formed by a collection of specific amino acid residues. rsc.org

The interaction of the SirReal scaffold with this induced pocket is a key determinant of its high selectivity for Sirt2 over other sirtuin isoforms. organic-chemistry.orgrsc.org The less bulky benzyl (B1604629) substituent of SirReal1, as compared to the naphthyl moiety of the more potent SirReal2, still allows for effective binding within the Sirt2 active site. researchgate.net While SirReal1 is a competitive inhibitor with respect to the acetyl-lysine substrate, its interaction is distinct from that of the bulkier SirReal2, which pushes the acetyl-lysine out of its usual binding position. researchgate.net The fundamental binding mode of the SirReal core is crucial for the design of this compound, as it ensures that the molecule retains its high affinity and selectivity for Sirt2, a prerequisite for its function as a PROTAC warhead.

Engineering the Propargyl Group for Orthogonal Reactivity

The defining feature of this compound is the presence of a terminal alkyne, or propargyl group. This functional group is strategically incorporated to provide a site for bioorthogonal conjugation. nih.gov Bioorthogonal reactions are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The propargyl group is a key participant in one of the most widely used bioorthogonal reactions: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry." acs.org

This reaction allows for the efficient and specific covalent linkage of this compound to a molecule containing an azide (B81097) group. acs.org In the context of PROTACs, this azide-containing molecule is typically a linker attached to a ligand for an E3 ubiquitin ligase, such as cereblon. acs.org The resulting triazole linkage is stable and forms a bridge connecting the Sirt2 inhibitor to the E3 ligase ligand, completing the heterobifunctional PROTAC molecule. nih.gov The choice of the propargyl group is therefore a critical design element that enables the modular and efficient assembly of SirReal-based PROTACs. acs.org

Synthetic Pathways and Methodologies for this compound

The synthesis of this compound involves the construction of the core SirReal1 scaffold followed by the introduction of the propargyl moiety.

Precursor Synthesis and Functionalization Protocols

The synthesis of the core SirReal scaffold generally involves the Hantzsch thiazole (B1198619) synthesis, where α-haloketones react with thiourea (B124793) or its derivatives. researchgate.net For this compound, a precursor bearing a suitable functional group for propargylation is required. This would typically be a hydroxyl group on the SirReal1 scaffold, which can then be alkylated with a propargyl halide.

The synthesis of a related alkynylated SirReal analogue has been described, which provides a likely blueprint for the synthesis of this compound. acs.org This process would involve the synthesis of a SirReal1 precursor with a free hydroxyl group. This hydroxylated SirReal1 can then be subjected to a propargylation reaction. A common method for this is the Williamson ether synthesis, where the hydroxyl group is deprotonated with a base, such as sodium hydride or potassium carbonate, to form an alkoxide, which then acts as a nucleophile to displace a halide from propargyl bromide or a tosylate from propargyl tosylate. orgsyn.org

For example, a general procedure for propargylation involves dissolving the hydroxyl-containing precursor in a suitable aprotic solvent like dimethylformamide (DMF) or acetonitrile, adding a base such as potassium carbonate, followed by the addition of propargyl bromide. orgsyn.org The reaction mixture is typically stirred at room temperature or with gentle heating to drive the reaction to completion.

Optimization of Reaction Conditions for Compound Synthesis

Temperature and reaction time are also key parameters. While higher temperatures can accelerate the reaction, they can also lead to decomposition of the starting materials or products. Therefore, a careful balance must be struck. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) is essential to determine the optimal reaction time and prevent the formation of byproducts. The stoichiometry of the reagents, particularly the amount of propargylating agent and base, should also be optimized to ensure complete conversion of the starting material while minimizing waste. For instance, in the synthesis of other propargylated compounds, optimization studies have explored various catalysts, solvents, and temperature profiles to maximize yield. beilstein-journals.org

Derivatization and Scaffold Modification of this compound Analogues

The SirReal scaffold is amenable to a wide range of chemical modifications to explore structure-activity relationships (SAR) and to optimize the properties of the resulting inhibitors and PROTACs.

Derivatization of the SirReal scaffold has been extensively explored to improve potency, selectivity, and physicochemical properties. rsc.org Modifications to the substituents on the aminothiazole ring and the phenyl ring have been shown to have a significant impact on Sirt2 inhibitory activity. For instance, the development of triazole-based SirReals, where the propargyl group of an alkynylated SirReal is "clicked" with an azide, led to compounds with enhanced potency. nih.gov The resulting triazole moiety was found to form an additional hydrogen bond with an arginine residue in the Sirt2 active site, leading to a more efficient blockade of the substrate binding channel. explorationpub.com

Furthermore, the linker attachment point on the SirReal scaffold is a critical consideration in PROTAC design. The development of a SirReal-based affinity probe provided valuable information on where a linker could be attached without compromising binding affinity to Sirt2. nih.gov This knowledge is directly applicable to the design of this compound-based PROTACs, ensuring that the linker does not sterically hinder the interaction between the warhead and the target protein. The modular nature of the click chemistry enabled by the propargyl group allows for the facile synthesis of libraries of PROTACs with varying linker lengths and compositions, which is crucial for optimizing the formation of the ternary complex between Sirt2, the PROTAC, and the E3 ligase. nih.gov

Exploration of Diverse Linker Chemistries for PROTAC Formation

The linker connecting the target-binding ligand to the E3 ligase ligand is a critical determinant of a PROTAC's efficacy. Its length, composition, and attachment points can significantly influence the formation and stability of the ternary complex (target protein-PROTAC-E3 ligase), which is essential for efficient protein degradation. Research into SirReal-based PROTACs has highlighted a versatile linking strategy that allows for the conjugation of the SirReal warhead to an E3 ligase ligand. acs.org

While a broad exploration of numerous distinct linker types for this compound is not extensively detailed in seminal literature, the foundational work established a highly adaptable approach. This strategy involves the functionalization of the SirReal scaffold at the benzylmethyl group of SirReal1. This position was identified as tolerant to the attachment of various functional labels without a significant loss of affinity for Sirt2. nih.gov This adaptability is crucial, as it allows for the potential incorporation of a variety of linkers with different properties, such as polyethylene (B3416737) glycol (PEG)-based linkers, to modulate the solubility and cell permeability of the final PROTAC. explorationpub.comsci-hub.se The primary approach described for this compound involves a linker that is formed as part of the final PROTAC assembly via click chemistry, demonstrating a specific and efficient conjugation method. acs.org

Development of SirReal1-Based Conjugates through Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The synthesis of SirReal1-based PROTACs has been effectively achieved using the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. acs.orgresearchgate.net This reaction provides a robust and high-yielding method for covalently linking the this compound warhead with a linker attached to an E3 ligase ligand. medchemexpress.com

In a key study, researchers developed a PROTAC targeting Sirt2 by conjugating this compound with a thalidomide-derived azide. acs.org Thalidomide (B1683933) is a well-established ligand for the E3 ubiquitin ligase cereblon (CRBN). acs.orgnih.gov The synthesis involved the reaction of the terminal alkyne on this compound with the azide-functionalized thalidomide derivative in the presence of a copper(I) catalyst, such as copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate. acs.org This reaction resulted in the formation of a stable triazole ring, which becomes an integral part of the linker connecting the two active moieties of the PROTAC.

The resulting SirReal-based PROTAC, designated as compound 12 in the study, demonstrated potent and selective inhibition of Sirt2. acs.org This pioneering work established the first example of a PROTAC capable of inducing the degradation of an epigenetic eraser protein. acs.org The successful application of CuAAC in this context underscores its utility in the modular assembly of complex bioactive molecules like PROTACs.

The inhibitory activity of the final PROTAC conjugate was assessed against multiple sirtuin isoforms to determine its selectivity. The data from these assays are presented in the table below.

CompoundSirt1 IC50 (μM)Sirt2 IC50 (μM)Sirt3 IC50 (μM)
PROTAC Conjugate (12 )> 1000.25 ± 0.02> 100
Data sourced from Schiedel M, et al. J Med Chem. 2018. acs.org

This data clearly indicates that the synthesized PROTAC is highly selective for Sirt2, with negligible activity against Sirt1 and Sirt3 at concentrations up to 100 μM. acs.org

Mechanistic Elucidation of Sirreal1 O Propargyl in Sirtuin 2 Targeted Degradation

Molecular Interactions in Ternary Complex Formation Facilitated by SirReal1-O-propargyl

The cornerstone of PROTAC technology is the formation of a stable ternary complex, consisting of the target protein, the PROTAC molecule, and an E3 ligase. The this compound moiety is instrumental in this process, serving as the high-affinity warhead for the Sirt2 protein.

Sirtuin 2 Binding Affinity and Selectivity

When incorporated into a PROTAC, such as "PROTAC Sirt2 Degrader-1," the SirReal component ensures precise targeting of Sirt2. This high selectivity is crucial as it minimizes off-target effects on other closely related enzymes like Sirt1 and Sirt3. medchemexpress.com The propargyl group on the SirReal1 scaffold provides a versatile chemical handle for attaching a linker via click chemistry without compromising its affinity for Sirt2. medchemexpress.comsci-hub.senih.gov Studies using fluorescently labeled probes derived from propargylated SirReal analogues have confirmed strong binding affinities to Sirt2 in the nanomolar range, while maintaining isotype selectivity. royalsocietypublishing.org

Compound/MoietyTargetMeasurementValueSelectivity
This compound Sirt2IC₅₀2.4 μMSelective for Sirt2. medchemexpress.cominterchim.com
PROTAC Sirt2 Degrader-1 Sirt2IC₅₀0.25 μMNo effect on Sirt1/Sirt3 (IC₅₀ > 100 μM). medchemexpress.com
Fluorescent SirReal Probe Sirt2K_D164 nMIsotype selective. royalsocietypublishing.org

E3 Ubiquitin Ligase (Cereblon) Recruitment Dynamics

The PROTAC strategy requires the recruitment of an E3 ubiquitin ligase to the target protein. In the case of many SirReal-based degraders, this is achieved by linking the this compound warhead to a ligand for the E3 ligase Cereblon (CRBN), such as thalidomide (B1683933). sci-hub.senih.gov Cereblon acts as a substrate receptor for the Cullin-4A (CUL4A) E3 ubiquitin ligase complex. oatext.com The PROTAC molecule effectively alters the substrate specificity of CRBN, tricking it into recognizing Sirt2 as a target for degradation. oatext.comnih.gov

The development of these PROTACs often employs a convergent synthesis route where the propargyl group of this compound is joined with an azide-modified thalidomide derivative through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry". sci-hub.senih.gov The nature and length of the linker connecting the two ligands are critical, as it must position Sirt2 and Cereblon optimally to allow for the efficient transfer of ubiquitin. sci-hub.se While Cereblon is a common choice, research has shown that other E3 ligases, such as Parkin, can also be successfully recruited for Sirt2 degradation, demonstrating the adaptability of the SirReal-based PROTAC approach. nih.govchemrxiv.org

Biophysical Characterization of the Ternary Complex

The formation and stability of the Sirt2-PROTAC-Cereblon ternary complex are prerequisites for successful protein degradation. Molecular modeling and biophysical techniques have been employed to understand its structure. Docking studies, using programs like HADDOCK, predict a binding model where the PROTAC molecule acts as a molecular bridge, with its SirReal end securely lodged in the Sirt2 binding pocket and its thalidomide end occupying the ligand-binding site on Cereblon. sci-hub.se These models confirm that the PROTAC's components interact with their respective proteins in a manner similar to the individual, unbound ligands. sci-hub.se

The efficiency of ternary complex formation can be influenced by PROTAC concentration. At very high concentrations, a phenomenon known as the "Hook effect" can occur. nih.gov This is where the formation of binary complexes (PROTAC-Sirt2 and PROTAC-Cereblon) is favored over the productive ternary complex, leading to a decrease in degradation efficiency. nih.gov Biophysical methods, including thermal shift assays, have been instrumental in validating the direct engagement of SirReal-based ligands with Sirt2, confirming the initial binding event required for complex formation. royalsocietypublishing.org

Ubiquitination Pathway Modulation by this compound-PROTAC Conjugates

Once the ternary complex is formed, the PROTAC leverages the cell's ubiquitin-proteasome system (UPS) to tag Sirt2 for destruction. The E3 ligase, brought into proximity by the PROTAC, facilitates the transfer of ubiquitin molecules onto the Sirt2 protein.

Polyubiquitination of Sirtuin 2 Mediated by the Degrader Complex

The primary function of the assembled Sirt2-PROTAC-Cereblon complex is to act as a platform for Sirt2 ubiquitination. The Cereblon E3 ligase complex catalyzes the covalent attachment of multiple ubiquitin proteins to lysine (B10760008) residues on the surface of Sirt2. sci-hub.semedchemexpress.com This process, known as polyubiquitination, creates a chain of ubiquitin molecules that serves as a recognition signal for the proteasome, the cell's protein degradation machinery. sci-hub.se Studies have confirmed that SirReal-based PROTACs induce the isotype-selective degradation of Sirt2 in cells, a process that is dependent on the proteasome. sci-hub.senih.govnih.gov This chemically induced polyubiquitination effectively marks Sirt2 for elimination.

Analysis of Ubiquitin Chain Topologies Directing Proteasomal Degradation

The way ubiquitin molecules are linked together in a chain, known as chain topology, can determine the fate of the tagged protein. For proteasomal degradation, the most common and well-characterized signal is a polyubiquitin (B1169507) chain linked through the lysine 48 (K48) residue of each ubiquitin molecule. researchgate.net While the specific ubiquitin chain topologies generated on Sirt2 by the SirReal-PROTAC-Cereblon complex have not been exhaustively detailed, the recruitment of the CRL4-CRBN ligase is known to lead to proteasomal degradation, which strongly implies the formation of K48-linked chains. researchgate.net Other topologies, such as K63-linked chains, are typically associated with non-degradative signaling roles. researchgate.net More complex structures, such as branched ubiquitin chains, have been identified as potentially even stronger signals for the proteasome, although their specific involvement in this PROTAC system remains an area for further investigation. nih.gov The ultimate result is the specific and efficient removal of Sirt2 from the cell, driven by the formation of degradation-competent polyubiquitin chains.

Cellular Specificity and Selectivity Profiling in Sirtuin 2 Degradation

The development of targeted protein degradation technologies, such as Proteolysis Targeting Chimeras (PROTACs), has introduced a novel paradigm for modulating protein function. Unlike traditional inhibitors that merely block a protein's activity, degraders aim to eliminate the target protein from the cell entirely. This compound serves as a critical sirtuin 2 (SIRT2)-binding moiety for the creation of such degraders. medchemexpress.comtargetmol.com Its high potency and selectivity for SIRT2 are foundational to the specificity of the resulting PROTAC. nih.gov A SirReal-based PROTAC was synthesized by conjugating a propargylated SirReal analogue with a ligand for an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal system to target SIRT2. sci-hub.se

Assessment of Off-Target Protein Degradation in Cellular Contexts

A key challenge in the development of PROTACs is ensuring the selective degradation of the target protein without affecting other proteins, which could lead to toxicity or other unintended consequences. mtoz-biolabs.combiocompare.com Off-target effects can arise from the PROTAC binding to unintended proteins or from the E3 ligase recruiter itself inducing the degradation of its natural substrates. nih.govbiorxiv.org

In the case of the SirReal-based PROTAC designed for SIRT2 degradation, studies have been conducted to assess its isotype selectivity within the sirtuin family. Research using a PROTAC (referred to as compound 12 ) composed of a SirReal analogue and a thalidomide-based cereblon E3 ligase ligand demonstrated isotype-selective degradation of SIRT2 in HeLa cells. sci-hub.se Western blot analyses revealed that treatment with this PROTAC led to a significant, concentration-dependent reduction in cellular SIRT2 levels. sci-hub.se Crucially, the levels of the closely related sirtuin isotype, SIRT1, were unaffected by the treatment, highlighting the specific nature of the degradation. sci-hub.se This degradation was confirmed to be proteasome-dependent, as co-treatment with the proteasome inhibitor MG132 counteracted the depletion of SIRT2. sci-hub.se

While these findings indicate high selectivity within the sirtuin family, a comprehensive assessment of off-target degradation across the entire proteome is a complex undertaking. The E3 ligase ligand component of the PROTAC, often derived from immunomodulatory drugs like thalidomide or pomalidomide, can independently trigger the degradation of other proteins, particularly zinc-finger proteins. nih.govbiorxiv.org Therefore, a complete cellular specificity profile would necessitate advanced proteomics platforms to identify any unintended protein degradation. mtoz-biolabs.combiorxiv.org

Table 1: Selectivity Profile of a SirReal-based PROTAC in HeLa Cells
Target ProteinObserved EffectMechanismReference
SIRT2Concentration-dependent degradationProteasome-mediated degradation induced by PROTAC sci-hub.se
SIRT1No significant change in protein levelsPROTAC shows high isotype selectivity sci-hub.se

Comparative Mechanistic Analysis with Conventional Sirtuin 2 Inhibitors

The mechanism of a this compound-based PROTAC differs fundamentally from that of conventional SIRT2 inhibitors. Conventional inhibitors are occupancy-based, meaning they bind to the enzyme's active site to block its catalytic function without reducing the amount of the protein in the cell. nih.gov In contrast, the SirReal-based PROTAC acts catalytically to induce the degradation of SIRT2, leading to its removal. sci-hub.sesigmaaldrich.com

Conventional SIRT2 inhibitors, such as TM , SirReal2 , AGK2 , and Tenovin-6 , have been compared for their potency and selectivity. nih.govTM was identified as a potent and selective inhibitor of SIRT2's deacetylation activity. nih.gov However, a key distinction among inhibitors is their effect on SIRT2's different enzymatic activities. SIRT2 is known to remove not only acetyl groups but also longer-chain fatty acyl groups like myristoyl groups. nih.govroyalsocietypublishing.org While compounds like AGK2 , Tenovin-6 , and SirReal2 inhibit SIRT2's deacetylation activity, they were found to be incapable of inhibiting its demyristoylation activity. nih.gov This substrate-dependent inhibition highlights a limitation of some conventional inhibitors.

The SirReal-based PROTAC, by degrading the entire SIRT2 protein, eliminates all of its enzymatic functions simultaneously, including both deacetylation and demyristoylation activities. sci-hub.se This comprehensive removal of the target protein can produce a more profound and sustained biological effect than simple inhibition. The degradation approach also overcomes potential issues of inhibitor resistance arising from mutations in the enzyme's active site, as the PROTAC's binding does not need to be competitive with the substrate to the same degree as a traditional inhibitor. mtoz-biolabs.com Furthermore, because the PROTAC molecule is recycled after inducing ubiquitination, it can act catalytically to degrade multiple target protein molecules, potentially achieving a therapeutic effect at lower concentrations than a conventional inhibitor that requires stoichiometric binding. biocompare.comsigmaaldrich.com

Table 2: Comparison of this compound-based PROTAC and Conventional SIRT2 Inhibitors
FeatureThis compound-based PROTACConventional SIRT2 Inhibitors (e.g., TM, SirReal2, AGK2)
Primary MechanismInduces proximity between SIRT2 and an E3 ligase, leading to ubiquitination and proteasomal degradation. sci-hub.sesigmaaldrich.comOccupancy-based binding to the active site, blocking enzymatic activity. nih.gov
Effect on Protein LevelEliminates the SIRT2 protein from the cell. sci-hub.seNo change in protein abundance. nih.gov
Mode of ActionCatalytic: one PROTAC molecule can induce the degradation of multiple SIRT2 molecules. biocompare.comStoichiometric: one inhibitor molecule typically binds to one enzyme molecule.
Effect on Enzymatic FunctionsAbolishes all enzymatic activities (e.g., deacetylation, demyristoylation) by removing the protein.Can be substrate-dependent; some inhibitors block deacetylation but not demyristoylation. nih.govroyalsocietypublishing.org
Basis of SelectivityPrimarily driven by the high selectivity of the SirReal ligand for the SIRT2 'selectivity pocket'. nih.govsci-hub.seVaries by compound; some show good selectivity for SIRT2 over other sirtuins, while others are less selective. nih.gov

Biochemical and Cellular Research Investigations of Sirreal1 O Propargyl Derived Degraders

In Vitro Biochemical Characterization of Sirtuin 2 Modulation

The initial characterization of any potential therapeutic agent involves a thorough in vitro analysis of its interaction with the target protein. For degraders derived from SirReal1-O-propargyl, this process confirms direct engagement with Sirt2 and quantifies the binding and inhibitory kinetics.

This compound has been identified as a highly selective inhibitor of Sirt2. nih.gov Enzyme activity assays are fundamental to quantifying this inhibition. A common method involves a homogeneous fluorescence-based assay that utilizes unlabelled acylated peptide substrates. royalsocietypublishing.org In this format, the deacetylation of the peptide by Sirt2 exposes a free lysine (B10760008) residue, which then reacts with a fluorophore like fluorescamine (B152294) to produce a measurable fluorescent signal. The reduction in this signal in the presence of an inhibitor corresponds to its inhibitory activity.

Kinetic analysis using such assays has determined the half-maximal inhibitory concentration (IC50) of this compound against Sirt2 to be 2.4 μM. medchemexpress.comtargetmol.comchembk.com This value establishes its potency as a direct inhibitor, a crucial characteristic for its function as the warhead of a PROTAC degrader.

Table 1: Sirtuin 2 Inhibition Data for this compound

Compound Target IC50 (μM) Assay Type

This table summarizes the reported in vitro inhibitory activity of this compound against its target enzyme, Sirtuin 2.

Beyond simple inhibition, the mechanism of a PROTAC relies on its ability to induce a stable ternary complex between the target protein and an E3 ligase. nih.gov Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are invaluable for studying these protein-protein interactions.

SPR-based assays can directly measure the kinetics of ternary complex formation and dissociation in real-time using purified proteins. biorxiv.org This method allows for the determination of association (on-rates) and dissociation (off-rates) constants, providing a quantitative measure of complex stability. The dissociative half-life of the ternary complex is a critical parameter that often correlates with the rate of intracellular protein degradation. biorxiv.org

Fluorescence Polarization (FP) is another powerful technique used in this context. nih.govroyalsocietypublishing.org By using a fluorescently labeled version of the this compound moiety, FP assays can be used as a binding assay to confirm engagement with Sirt2 in a cellular context and to map potential inhibitor-binding sites. royalsocietypublishing.org These studies are essential for confirming that the PROTAC molecule can bind both Sirt2 and the E3 ligase simultaneously to form a productive complex for degradation.

Cellular Engagement and Efficacy Studies of Targeted Sirtuin 2 Degradation

Following biochemical validation, the next critical phase is to assess the activity of this compound-derived degraders within a cellular environment. These studies determine if the molecule can enter cells, engage its target, and induce its degradation effectively.

For a degrader to be effective, it must first cross the cell membrane and localize to the cellular compartment where the target protein resides. Sirt2 is found in different subcellular locations, primarily the cytoplasm. Studies often employ advanced microscopy techniques to track the degrader and its target.

Confocal microscopy, combined with fluorescently labeled probes, is a common approach. monash.edu For instance, research on related SirReal-based degraders has utilized HeLa cells transiently co-transfected with constructs like EGFP-Sirt2 (Enhanced Green Fluorescent Protein-Sirtuin 2) and Halo-tagged E3 ligases. researchgate.net This allows for the visualization of Sirt2 within the cell and monitoring its levels upon treatment with the degrader. The colocalization of the degrader, Sirt2, and components of the ubiquitin-proteasome system can provide direct evidence of the induced-proximity mechanism.

The ultimate measure of a PROTAC's efficacy is the amount of target protein it can eliminate. Western blotting is a standard and robust method for quantifying changes in protein levels. researchgate.net In a study involving a chloroalkylated SirReal designed to recruit Halo-tagged E3 ligases, HeLa cells expressing EGFP-Sirt2 were treated with the degrader. researchgate.net Subsequent analysis by Western blot using a Sirt2-specific antibody allowed for the precise quantification of Sirt2 degradation. researchgate.net These experiments demonstrate the degrader's ability to induce proteasomal degradation of Sirt2 in a defined cellular system.

The effectiveness of a degrader is a function of both concentration and time. nih.gov Understanding these kinetic parameters is crucial for optimizing its use.

Concentration-dependent studies involve treating cells with a range of degrader concentrations for a fixed period. Research on a SirReal-based degrader in HeLa cells showed that increasing concentrations, from 0.02 μM to 2 μM, led to a progressive decrease in Sirt2 levels over a 4-hour exposure. researchgate.net This establishes a clear dose-response relationship for Sirt2 degradation.

Time-dependent assays involve treating cells with a fixed concentration of the degrader and monitoring protein levels at various time points. These studies reveal the rate of degradation (how quickly the protein is degraded), the maximum level of degradation (Dmax), and the duration of the effect. nih.gov Characterizing these kinetic profiles is essential for the development of degraders with desired pharmacological properties.

Table 2: Concentration-Dependent Degradation of EGFP-Sirt2 by a SirReal-Derived Degrader in HeLa Cells

Degrader Concentration (μM) Remaining Sirt2 Level (% of Control)
0 100
0.02 ~80
0.2 ~40

This table presents representative data from a study on a SirReal-based degrader, showing the percentage of remaining EGFP-Sirt2 in HeLa cells after a 4-hour treatment with increasing concentrations of the compound. Data is estimated from published Western blot quantifications. researchgate.net

Investigation of Cellular Phenotypes Mediated by Sirtuin 2 Degradation

The targeted degradation of Sirtuin 2 (SIRT2), a prominent NAD⁺-dependent deacetylase, using molecules derived from the selective inhibitor this compound, has provided a powerful tool to probe its cellular functions. By inducing the removal of the SIRT2 protein, researchers can observe the direct consequences of its absence, offering insights into the cellular phenotypes it governs. This approach has been instrumental in understanding SIRT2's role in various cellular processes and signaling networks.

Impact on Sirtuin 2-Dependent Cellular Processes (e.g., Histone Acetylation Dynamics, Autophagy)

The degradation of SIRT2 leads to significant alterations in key cellular maintenance processes, most notably histone acetylation and autophagy. These changes stem from the loss of SIRT2's deacetylase activity on its various substrates.

Histone Acetylation Dynamics:

SIRT2 is known to deacetylate histone H4 at lysine 16 (H4K16ac) during mitosis. frontiersin.org The process of histone acetylation, catalyzed by histone acetyltransferases (HATs), involves adding an acetyl group to lysine residues on histone tails. wikipedia.org This modification neutralizes the positive charge of the lysine, weakening the interaction between histones and the negatively charged DNA. wikipedia.org Consequently, chromatin structure becomes more relaxed (euchromatin), which is generally associated with increased gene transcription. wikipedia.org Conversely, histone deacetylases (HDACs), like SIRT2, remove these acetyl groups, leading to a more condensed chromatin structure (heterochromatin) and transcriptional repression. wikipedia.org

The induced degradation of SIRT2 via SirReal1-based PROTACs (Proteolysis Targeting Chimeras) results in the hyperacetylation of its targets. sci-hub.se A primary non-histone target of SIRT2 is α-tubulin; however, its role in deacetylating histones is also critical for processes like cell cycle progression. frontiersin.org Loss of SIRT2 function leads to an accumulation of acetylated H4K16, which can affect chromatin condensation and gene expression. frontiersin.org Research has shown that a proper balance of histone acetylation is vital for cell viability, and disrupting this balance by removing a key deacetylase like SIRT2 can have profound effects on cellular function. embopress.org

Table 1: Impact of SIRT2 Degradation on Acetylation of Key Substrates

Substrate Consequence of SIRT2 Degradation Cellular Process Affected Reference
Histone H4 Lysine 16 (H4K16) Hyperacetylation Chromatin condensation, Gene expression, Cell cycle frontiersin.org
α-tubulin Hyperacetylation Microtubule network stability, Autophagic flux frontiersin.orgsci-hub.se
Mitochondrial Proteins Altered Acetylation Mitochondrial metabolism, Mitophagy nih.gov

Autophagy:

Autophagy is a fundamental cellular process for degrading and recycling damaged organelles and misfolded proteins. SIRT2 plays a complex, regulatory role in this pathway. nih.gov The degradation of SIRT2 has been shown to modulate autophagy. Specifically, the loss of SIRT2 function can dysregulate mitophagy, the selective autophagy of mitochondria. nih.gov This is supported by findings that SIRT2-deficient cells exhibit increased oxidative stress and altered mitochondrial morphology. nih.gov

Furthermore, the stability of the microtubule network, which is crucial for the transport of autophagosomes and their fusion with lysosomes, is regulated by the acetylation status of α-tubulin. frontiersin.org By degrading SIRT2, the resulting hyperacetylation of α-tubulin enhances microtubule stability, which can, in turn, affect autophagic flux. frontiersin.orgsci-hub.se In some contexts, inhibiting SIRT2 has been found to trigger autophagy by impacting the mTOR signaling pathway. spandidos-publications.com SIRT2 is also involved in clearing misfolded proteins through its regulation of autophagy, and its removal can impact the cell's ability to handle protein aggregates. frontiersin.orgnih.gov

Elucidation of Downstream Signaling Pathways Influenced by Sirtuin 2 Degradation

The removal of SIRT2 has cascading effects on numerous downstream signaling pathways that regulate cell growth, proliferation, stress responses, and metabolism.

Key signaling pathways influenced by SIRT2 degradation include:

PI3K/Akt/mTOR Pathway: The Phosphatidylinositol 3-kinase (PI3K)-AKT pathway is a central regulator of cell growth, survival, and metabolism. nih.gov Inhibition of SIRT2 has been shown to affect the Akt/glycogen synthase kinase (GSK)-3β/β-catenin pathway. nih.gov Furthermore, SIRT2 inhibition can trigger autophagy by preventing mTOR signaling, a key downstream effector of Akt. spandidos-publications.com

FOXO Transcription Factors: SIRT2 deacetylates and regulates the activity of Forkhead box O (FOXO) transcription factors, such as FOXO1 and FOXO3a. nih.govnih.gov These factors are critical in mediating stress resistance, metabolism, and apoptosis. nih.gov For instance, deacetylation of FOXO1 by SIRT2 is involved in gluconeogenesis. nih.gov Degradation of SIRT2 would therefore alter the acetylation status and activity of FOXO proteins, influencing the expression of their target genes involved in cell death and stress responses. nih.gov

NF-κB Signaling: The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response. SIRT2 can deacetylate the p65 subunit of NF-κB, thereby suppressing its transcriptional activity. nih.gov Consequently, the degradation of SIRT2 would be expected to enhance NF-κB signaling, potentially leading to a pro-inflammatory state. frontiersin.orgnih.gov

MAPK Pathways (ERK, JNK): The Mitogen-Activated Protein Kinase (MAPK) pathways, including the ERK and JNK cascades, are crucial for cell proliferation, differentiation, and stress responses. In certain cancer cells, SIRT2 has been shown to promote migration and invasion through pathways like the RAS/ERK/JNK/MMP-9 pathway. nih.gov SIRT2 also deacetylates MEK1, a kinase upstream of ERK. spandidos-publications.com The absence of SIRT2 leads to increased acetylation and phosphorylation of MEK1, enhancing ERK signaling. spandidos-publications.com

p27/Skp2 Cell Cycle Regulation: SIRT2 influences cell cycle progression by regulating the stability of key proteins. SIRT2 overexpression can lead to the deacetylation and subsequent degradation of S-phase kinase-associated protein 2 (Skp2). spandidos-publications.comthno.org This, in turn, prevents the degradation of the cyclin-dependent kinase inhibitor p27, leading to cell growth inhibition. spandidos-publications.comthno.org Degrading SIRT2 would reverse this effect, potentially leading to lower p27 levels and increased cell proliferation. spandidos-publications.com

Table 2: Downstream Signaling Pathways Modulated by SIRT2 Degradation

Signaling Pathway Key SIRT2 Substrate/Interaction Partner Consequence of SIRT2 Degradation Cellular Outcome Reference
PI3K/Akt/mTOR Akt, mTOR complex components Altered pathway activity, mTOR inhibition Modulation of cell growth, Induction of autophagy spandidos-publications.comnih.gov
FOXO Signaling FOXO1, FOXO3a Increased acetylation and altered activity Changes in stress resistance, metabolism, and apoptosis nih.govnih.gov
NF-κB Signaling p65 (RelA) Increased p65 acetylation and activity Enhanced inflammatory response nih.govnih.gov
MAPK/ERK Signaling MEK1 Increased MEK1 acetylation and phosphorylation Enhanced ERK pathway activation spandidos-publications.com
p27/Skp2 Pathway Skp2 Increased Skp2 stability, reduced p27 levels Promotion of cell cycle progression spandidos-publications.comthno.org

Advanced Research Methodologies and Theoretical Studies on Sirreal1 O Propargyl Based Systems

Computational Chemistry and Molecular Modeling Approaches for Rational Design

Computational modeling is an indispensable tool in the rational design of PROTACs, offering insights into the formation and stability of the critical ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase. tandfonline.com These in silico approaches can predict binding modes, guide linker design, and help rationalize structure-activity relationships, thereby reducing the number of molecules that need to be synthesized and tested. biorxiv.orgscienceopen.com

The cornerstone of PROTAC development is the formation of a productive ternary complex (Protein of Interest-PROTAC-E3 Ligase) that facilitates the ubiquitination of the target protein. nih.gov Molecular modeling plays a crucial role in visualizing and predicting the stability of these complexes.

Detailed computational studies have been performed on PROTACs derived from sirtuin-rearranging ligands (SirReals), which are the foundational components of SirReal1-O-propargyl. For instance, in the development of a SirReal-based PROTAC targeting Sirtuin 2 (Sirt2), molecular modeling was used to predict the formation of a ternary complex between Sirt2, the PROTAC, and the E3 ligase cereblon (CRBN). sci-hub.se The process began with protein-protein docking using programs like HADDOCK to generate a model of the Sirt2-cereblon complex. sci-hub.se Subsequently, the PROTAC molecule was docked into this pre-formed complex.

The docking results revealed that the SirReal moiety of the PROTAC occupies its characteristic binding pocket in Sirt2, while the thalidomide (B1683933) portion, a known CRBN ligand, settles into its binding site on cereblon. sci-hub.se This predicted binding mode is consistent with the known binary interactions of each component. sci-hub.se Molecular dynamics (MD) simulations can further refine these docked poses, providing insights into the stability and dynamics of the ternary complex over time. nih.govrsc.org These simulations can assess the flexibility of the linker and the persistence of key protein-protein and protein-ligand interactions that are essential for cooperative binding and efficient degradation. nih.gov

Table 1: Key Computational Methods in Ternary Complex Modeling

Method Application Purpose Reference
Protein-Protein Docking (e.g., HADDOCK) Generates initial models of the Sirt2-CRBN complex. To predict the relative orientation and interface of the two proteins. biorxiv.orgsci-hub.se
Ligand Docking (e.g., MOE, GOLD) Places the PROTAC molecule within the Sirt2-CRBN complex. To predict the binding pose and key interactions of the PROTAC with both proteins. sci-hub.se
Molecular Dynamics (MD) Simulations Simulates the movement of the ternary complex over time. To assess the stability, flexibility, and energetic favorability of the complex. nih.govnih.govmdpi.com

Beyond predicting complex formation, a major goal of computational modeling is to forecast the functional outcome of that complex, namely the efficiency and selectivity of protein degradation. This remains a significant challenge due to the dynamic nature of the ubiquitin-proteasome system. portlandpress.com However, new computational tools are emerging to address this. For example, machine learning models like DeepPROTACs and PrePROTAC have been developed to predict a PROTAC's degradation capacity based on its structure and the properties of the target protein. tandfonline.complos.org These models are trained on existing degradation data and can be used to screen virtual libraries of PROTACs before synthesis. tandfonline.complos.org

For a this compound-based PROTAC, such models could be used to predict how changes in the linker length or composition might affect Sirt2 degradation efficiency. Furthermore, selectivity can be computationally assessed by building and comparing ternary complex models for the intended target (Sirt2) versus other related proteins (e.g., SIRT1 or SIRT3). biorxiv.org Differences in the predicted stability or geometry of these off-target complexes can provide a rationale for observed selectivity or guide modifications to improve it. portlandpress.com

Structure-Activity Relationship (SAR) studies are fundamental to inhibitor development. Extensive SAR studies on the SirReal class of inhibitors, from which this compound is derived, were conducted to enhance potency and selectivity for Sirt2. sci-hub.se These studies, guided by X-ray crystallography, identified key structural features required for binding, such as the aminothiazole core and specific substituents that interact with a unique, rearranged binding pocket in Sirt2. sci-hub.sebiorxiv.org

For PROTACs, this concept is extended to Structure-Degradation Relationships (SDR), where the focus is on how structural modifications impact protein degradation rather than just binding affinity. researchgate.netmdpi.com Key aspects of SDR for a this compound-based PROTAC would include:

Linker Length and Composition: The linker is not merely a spacer but actively participates in forming a stable ternary complex. mdpi.com Its length and chemical nature influence the proximity and relative orientation of Sirt2 and the E3 ligase. researchgate.net Computational modeling can explore a range of linkers to identify those that result in the most energetically favorable and productive ternary complex conformations. researchgate.net

Attachment Point: The position where the linker is attached to the this compound core is critical. Analysis of the SirReal-Sirt2 co-crystal structure allows for the identification of solvent-exposed positions where a linker can be added without disrupting essential binding interactions. sci-hub.se

E3 Ligase Ligand: While thalidomide (for CRBN) is common, modeling can explore the use of other E3 ligase ligands (e.g., for VHL) to see if they form more stable or selective ternary complexes with Sirt2. mdpi.com

Chemo-Proteomic and Omics-Based Research Strategies

While computational methods provide powerful predictive capabilities, experimental validation in complex biological systems is essential. Chemo-proteomics and other omics-based strategies offer a global view of a PROTAC's effects, confirming target engagement, assessing degradation selectivity, and identifying downstream cellular consequences. nih.gov

To confirm that a this compound-based PROTAC selectively degrades Sirt2, quantitative proteomics is the gold standard. nih.gov In this approach, cells are treated with the PROTAC, and the entire proteome is subsequently extracted, digested into peptides, and analyzed by mass spectrometry. Techniques like Tandem Mass Tag (TMT) labeling allow for the simultaneous quantification of thousands of proteins across different conditions (e.g., untreated vs. PROTAC-treated). nih.gov

A successful Sirt2-degrading PROTAC would show a significant and selective decrease in the abundance of Sirt2, while the levels of other proteins, including other sirtuin isoforms like SIRT1 and SIRT3, should remain largely unchanged. nih.gov This provides a comprehensive profile of the PROTAC's specificity across the entire proteome. researchgate.net Furthermore, downstream effects of Sirt2 degradation, such as the hyperacetylation of known substrates like α-tubulin, can also be monitored. nih.gov

Table 2: Representative Quantitative Proteomics Data for a Selective SIRT2 Degrader This table is a representative example based on findings for SIRT2 PROTACs and does not represent actual data for this compound.

Protein Abundance Ratio (PROTAC-treated / Control) Function Selectivity
SIRT2 0.36 Target Protein Target Degraded
SIRT1 0.98 Off-target Sirtuin Selective
SIRT3 1.03 Off-target Sirtuin Selective
Tubulin 1.01 Cytoskeletal Protein Selective

Activity-Based Protein Profiling (ABPP) is a powerful chemical biology technique used to assess the functional state of enzymes within a complex proteome. nih.govmdpi.com ABPP utilizes activity-based probes (ABPs)—small molecules that covalently label the active site of a specific enzyme or enzyme family. nih.gov

For this compound-based systems, ABPP can be used in a competitive format to validate target engagement. In this setup, cell lysates or live cells are pre-treated with the this compound-based PROTAC before the addition of a sirtuin-directed ABP. rsc.org If the PROTAC is effectively binding to Sirt2, it will block the active site and prevent labeling by the ABP. The reduction in ABP labeling, typically measured by fluorescence gel scanning or mass spectrometry, serves as a direct readout of target engagement. thno.org This method is crucial for confirming that the SirReal moiety of the PROTAC is binding to its intended target in a native biological context. rsc.org

Orthogonal Biophysical and Imaging Techniques for Investigating PROTAC Mechanisms

The investigation of Proteolysis Targeting Chimeras (PROTACs) that incorporate the Sirtuin 2 (Sirt2)-binding ligand, this compound, relies on a suite of advanced research methodologies. These techniques are essential for visualizing and quantifying the induced degradation of Sirt2, as well as for optimizing the design of these heterobifunctional molecules. Orthogonal methods, which measure the same process through different physical principles, provide a robust framework for validating findings and gaining a comprehensive understanding of the PROTAC's mechanism of action.

Live-Cell Imaging and Fluorescent Reporter Assays for Protein Degradation Visualization

Live-cell imaging offers a direct and dynamic view of protein degradation within the cellular environment. For this compound-based PROTACs, this typically involves the use of fluorescently tagged Sirt2. A common approach is to transfect cells, such as HeLa cells, with a plasmid encoding for Sirt2 fused to a fluorescent protein like the enhanced green fluorescent protein (EGFP). sci-hub.se This creates a trackable version of the target protein, EGFP-Sirt2.

Upon treatment with a PROTAC derived from this compound, which links the Sirt2 inhibitor to an E3 ligase ligand like thalidomide (a cereblon binder), researchers can monitor the fluorescence intensity over time. sci-hub.seevotec.com A decrease in the EGFP signal indicates the successful degradation of the fusion protein. Fluorescence microscopy studies have shown that treatment with a SirReal-based PROTAC can lead to a significant reduction in Sirt2 levels. sci-hub.se Furthermore, these imaging studies can reveal the subcellular localization of the degradation process. For instance, the observation of a dot-like fluorescence pattern following PROTAC treatment suggests the enrichment of EGFP-Sirt2 in proteasomes, the cellular machinery responsible for protein degradation. sci-hub.se

To complement single-cell imaging and enable higher throughput analysis, fluorescent and luminescent reporter assays are employed. A powerful example is the dual-reporter system, which can be used to rapidly screen for effective Sirt2-degrading PROTACs. royalsocietypublishing.org In this system, a target protein like Sirt2 is fused to a reporter enzyme, such as Renilla luciferase (RLUC), while a stable fluorescent protein like EGFP is expressed independently as an internal control. royalsocietypublishing.org The degradation of the RLUC-Sirt2 fusion protein is measured by a decrease in luminescence, and the EGFP signal is used to normalize for cell viability and transfection efficiency. royalsocietypublishing.org This ratiometric approach provides a quantitative measure of protein degradation that is suitable for high-throughput formats. royalsocietypublishing.orgnih.gov

These reporter systems can validate the degradation capabilities of new PROTAC candidates. For example, potential SIRT2-PROTACs were screened using this dual-reporter system, and the most effective compounds led to a dose-dependent decrease in the normalized RLUC luminescence, a result that was then confirmed by traditional Western blotting for the endogenous Sirt2 protein. royalsocietypublishing.orgnih.gov

Table 1: Example Data from Live-Cell Imaging Analysis of a SirReal-based PROTAC This table is representative of data that could be generated from experiments described in the literature. sci-hub.se

PROTAC Concentration (µM)Treatment Time (hours)Cell LineFluorescent TagObserved Sirt2 Degradation (%)Key Observation
102HeLaEGFP~50%Maximum degradation observed.
104HeLaEGFP~40%Sustained degradation.
106HeLaEGFP~35%Partial recovery of protein levels.
10 (with MG132)2HeLaEGFPNo significant degradationDegradation is proteasome-dependent.

High-Throughput Screening Methodologies for PROTAC Optimization

The modular nature of PROTACs, consisting of a target-binding ligand (this compound), an E3 ligase ligand, and a chemical linker, necessitates extensive optimization to achieve desired potency, selectivity, and pharmacokinetic properties. High-throughput screening (HTS) methodologies are critical for efficiently navigating the vast chemical space of possible PROTAC designs. bocsci.comevotec.com

The primary goal of HTS in PROTAC optimization is to rapidly assess the degradation efficiency of a library of synthesized compounds. nih.gov Building on the reporter assays described previously, these systems are adapted for screening in multi-well plate formats (e.g., 96, 384, or 1536-well plates). nih.govbocsci.com For instance, the dual-reporter system expressing RLUC-SIRT2 and EGFP can be used to screen a library of this compound-based PROTACs with variations in the linker composition (length, rigidity, and polarity) and the E3 ligase ligand. royalsocietypublishing.orgresearchgate.net The readout, a ratio of luminescence to fluorescence, provides a rapid and quantitative measure to rank the compounds' degradation ability. royalsocietypublishing.org

Several HTS-compatible assays are employed to dissect the PROTAC mechanism and guide optimization:

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This assay can be used to quantify protein levels in cell lysates in a high-throughput manner. It involves two antibodies labeled with a donor and an acceptor fluorophore that bind to the target protein. The FRET signal is proportional to the amount of protein present, allowing for precise measurement of degradation. bocsci.com

NanoBRET™ Target Engagement Assays: These live-cell assays measure the binding of the PROTAC to its target (Sirt2) and the E3 ligase (e.g., Cereblon or VHL) inside the cell. promega.com By comparing the binding in intact versus permeabilized cells, an "availability index" can be calculated to rank PROTACs based on their ability to reach their intracellular targets. researchgate.net This is crucial for optimizing cell permeability, a common challenge in PROTAC development.

Ternary Complex Formation Assays: The formation of a stable ternary complex (Sirt2-PROTAC-E3 ligase) is a prerequisite for efficient degradation. promega.combmglabtech.com Live-cell assays like NanoBRET™ can be configured to directly measure the kinetics and stability of this complex, providing critical insights for linker optimization. bmglabtech.comnih.gov

Ubiquitination Assays: HTS-compatible assays can also monitor the ubiquitination of the target protein, which is the direct downstream consequence of ternary complex formation. bmglabtech.com

These HTS strategies allow researchers to establish structure-activity relationships (SAR) for PROTACs. acs.org For example, screening a library of this compound-PROTACs with different linkers can reveal optimal linker lengths and compositions for inducing Sirt2 degradation. Data from such screens often show a "hook effect," where very high concentrations of a PROTAC can be less effective due to the formation of binary complexes (PROTAC-Sirt2 or PROTAC-E3 ligase) that prevent the formation of the productive ternary complex. nih.gov HTS allows for the determination of the optimal concentration range for each compound.

Table 2: High-Throughput Screening Cascade for this compound PROTAC Optimization This table represents a typical workflow for optimizing PROTACs as described in the literature. bocsci.comevotec.comresearchgate.netacs.org

Screening PhaseAssay TypeParameter MeasuredPurpose
Primary ScreenDual-Reporter (Luminescence/Fluorescence)Sirt2 Protein Level ReductionIdentify active PROTACs from a library.
Secondary Screen / Hit ConfirmationWestern BlotEndogenous Sirt2 DegradationConfirm activity on the native protein.
Mechanism of ActionNanoBRET™ Target EngagementIntracellular Target Binding (Sirt2, E3 Ligase)Assess cell permeability and target engagement.
Mechanism of ActionNanoBRET™ Ternary Complex AssayTernary Complex Formation & StabilityOptimize linker and E3 ligase ligand.
Selectivity ProfilingWestern Blot / ProteomicsLevels of other Sirtuin isoforms (e.g., Sirt1, Sirt3)Ensure selective degradation of Sirt2.

Future Directions and Emerging Research Avenues for Sirreal1 O Propargyl Based Modulators

Expansion of PROTAC Applications Utilizing SirReal1-O-propargyl Scaffolds

The foundational work on this compound has primarily focused on the selective degradation of Sirt2 by linking it to ligands for the E3 ligase cereblon (CRBN). researchgate.netmedchemexpress.com However, the versatility of the PROTAC platform invites expansion beyond this initial pairing, opening avenues for more complex and powerful therapeutic strategies.

While the high selectivity of SirReal-based inhibitors for Sirt2 is a significant advantage, there is growing interest in developing PROTACs that can target multiple sirtuin isoforms simultaneously. Sirtuins are a family of seven NAD+-dependent deacylases (Sirt1-7) with distinct but sometimes overlapping functions and subcellular localizations. aging-us.com In certain pathological contexts, such as cancer or aging-related diseases, the dysregulation of multiple sirtuins contributes to the disease phenotype. aging-us.com For instance, both Sirt1 and Sirt2 have complex and sometimes contradictory roles in tumorigenesis, while Sirt6 is recognized as a tumor suppressor. aging-us.comnih.gov

A future research avenue involves designing this compound-based PROTACs that can induce the degradation of not only Sirt2 but also other sirtuins like Sirt1 or Sirt3. Research has already produced a chloroalkylated SirReal-based molecule that, in addition to efficiently degrading Sirt2, also showed inhibitory activity against Sirt1 and Sirt3. researchgate.net This suggests that modifying the SirReal scaffold or the linker architecture could modulate isoform selectivity, paving the way for pan-sirtuin degraders. Such molecules could offer a more profound therapeutic effect in diseases where multiple sirtuins are implicated.

The majority of PROTACs in development, including early SirReal-based degraders, recruit the E3 ligase CRBN. wisc.edu However, the human genome encodes over 600 E3 ligases, many of which have tissue-specific expression patterns. wisc.edu This presents a vast, largely untapped resource for developing next-generation PROTACs with improved efficacy and reduced off-target effects. Expanding the repertoire of E3 ligases for Sirt2 degradation is a critical area of emerging research.

Pioneering studies have already demonstrated the feasibility of this approach. By adapting the SirReal scaffold, researchers have successfully harnessed E3 ligases other than CRBN for Sirt2 degradation. chemrxiv.org One notable example is the recruitment of the E3 ubiquitin ligase parkin, providing a proof-of-concept that alternative E3 ligases can be utilized for this target. chemrxiv.orgresearchgate.net Another innovative strategy involves using a chloroalkylated SirReal to induce Sirt2 degradation via Halo-tagged E3 ubiquitin ligases, an orthogonal system that further expands the toolkit for targeted protein degradation. chemrxiv.orgresearchgate.net Other E3 ligases like von Hippel-Lindau (VHL) and MDM2 are also being widely explored for PROTAC development, and future work could adapt this compound-based degraders to recruit these ligases as well. nih.govnih.gov The E3 ligase HRD1 has also been identified as promoting Sirt2 ubiquitination and degradation, suggesting it could be another potential target for future PROTAC design. nih.gov

Integration of this compound with Advanced Chemical Biology Platforms

A significant frontier in drug development is gaining precise control over a drug's activity in both space and time. Integrating this compound-based degraders with advanced chemical biology platforms, particularly those responsive to external stimuli like light, promises to deliver this level of control, enhancing therapeutic precision and minimizing systemic toxicity. nih.gov

Optogenetics and photopharmacology use light to control biological processes with high spatiotemporal resolution. biorxiv.orgillinois.edu In the context of PROTACs, this has led to the development of "photoPROTACs" or "PHOTACs," which are activated or deactivated by specific wavelengths of light. nih.govfrontiersin.org This control is typically achieved by incorporating a photoswitchable molecule, such as an azobenzene (B91143), into the linker of the PROTAC. nih.govnih.gov The azobenzene linker can exist in two isomeric states, trans and cis, which are interconvertible with light. One isomer is designed to be active, allowing the PROTAC to form a stable ternary complex with the target protein and the E3 ligase, while the other is inactive because its geometry prevents this complex from forming. nih.govnih.gov

Applying this technology to this compound would involve creating photo-switchable Sirt2 degraders. Such a molecule would remain inactive until illuminated with a specific wavelength of light at the desired site of action, triggering its conformational change and initiating Sirt2 degradation. mdpi.com This approach offers reversible on/off switching of protein degradation, a feature that is highly valuable for both research and therapeutic applications. frontiersin.orgnih.gov Another strategy involves "caged" PROTACs, where a photolabile group masks a key functional part of the molecule, rendering it inert. nih.gov Upon light exposure, the cage is cleaved, irreversibly releasing the active PROTAC. nih.gov The integration of this compound into these photo-activated platforms is a logical and compelling next step to achieve precise optical control of Sirt2 levels.

The ability to control protein degradation in specific locations (spatial control) and at specific times (temporal control) is crucial for dissecting complex biological pathways and for developing safer medicines. nih.govbiorxiv.orgbiorxiv.org Light-based activation, as described above, is a primary method for achieving this. By focusing light on a specific tissue or even a single cell, a photo-activated SirReal-PROTAC could induce Sirt2 degradation only in the illuminated area, leaving surrounding healthy tissue unaffected. chemrxiv.org The reversibility offered by photoswitchable linkers would add another layer of temporal control, allowing the degradation process to be turned on and off as needed. nih.gov

Beyond light, other stimuli-responsive systems are being explored for PROTAC regulation. For example, hypoxia-activated PROTACs are designed to become active only in the low-oxygen environments characteristic of solid tumors. nih.gov This strategy could be adapted for this compound-based degraders to target tumors where Sirt2 is overexpressed. These advanced platforms, enabling spatiotemporal regulation, will be instrumental in studying the dynamic functions of Sirt2 in complex systems like developing organisms or disease models and could lead to highly targeted therapies. biorxiv.orgbiorxiv.org

Methodological Advancements in PROTAC Design and Characterization

The design of a successful PROTAC is a complex multiparameter optimization problem involving the target binder, the E3 ligase ligand, and the connecting linker. explorationpub.com The linker is not merely a passive spacer but plays a critical role in determining the PROTAC's physicochemical properties, cell permeability, and ability to facilitate a productive ternary complex. explorationpub.comscienceopen.com Future advancements in PROTAC design methodologies will be crucial for realizing the full potential of this compound-based modulators.

Historically, PROTAC linkers were often simple polyethylene (B3416737) glycol (PEG) or alkyl chains. explorationpub.com However, the field is moving towards more sophisticated linkers to improve properties. The propargyl group of this compound is ideally suited for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction that allows for the rapid and efficient synthesis of diverse PROTAC libraries with varied linker lengths and compositions. medchemexpress.comnih.gov This modularity is essential for optimizing degradation activity. nih.gov

Finally, improving the characterization of PROTACs, particularly their metabolic stability and pharmacokinetic properties, is a key focus. nih.gov Studies analyzing the metabolism of PROTACs are providing crucial insights into their "soft spots," guiding the design of more drug-like molecules with improved stability and in vivo performance. nih.gov

Rational Design Principles for Enhanced Degradation Efficiency and Cooperativity

The effectiveness of a PROTAC is contingent on its ability to form a stable ternary complex between the target protein (SIRT2), the PROTAC molecule itself, and an E3 ubiquitin ligase. promegaconnections.comexplorationpub.comnih.gov The rational design of this compound-based PROTACs is paramount for optimizing this process.

Key considerations in the design of these degraders include:

Linker Optimization: The linker connecting the this compound "warhead" to the E3 ligase-recruiting "anchor" is a critical determinant of PROTAC potency. promegaconnections.comexplorationpub.com Its length, composition, and attachment points must be carefully engineered to ensure the proper spatial arrangement for efficient ubiquitination. explorationpub.com A linker that is too short may cause steric hindrance, preventing the formation of the ternary complex, while an excessively long linker may not effectively bring the two proteins into proximity. explorationpub.com

E3 Ligase Selection: While many PROTACs utilize ligands for the von Hippel-Lindau (VHL) or cereblon (CRBN) E3 ligases, exploring a wider range of E3 ligases could lead to improved tissue specificity and degradation profiles. nih.govnih.gov The choice of E3 ligase can significantly impact the stability and degradation efficiency of the ternary complex. nih.gov

Cooperativity: Achieving positive cooperativity, where the binding of one protein to the PROTAC enhances the binding of the other, is a major goal in PROTAC design. nih.gov This can lead to more stable ternary complexes and more efficient degradation, even with weaker binding ligands. promegaconnections.com Computational modeling and structural biology approaches are increasingly being used to predict and design for cooperativity. nih.gov

Design PrincipleObjectiveKey Parameters
Linker Optimization Achieve optimal spatial orientation for ternary complex formation.Length, chemical composition, rigidity, attachment points. explorationpub.com
E3 Ligase Selection Enhance degradation efficiency and tissue specificity.Ligand affinity, cellular abundance of the E3 ligase. nih.govnih.gov
Cooperativity Increase ternary complex stability and degradation potency.Favorable protein-protein interactions within the ternary complex. nih.gov

Development of Novel Assays for Predicting and Evaluating PROTAC Performance

To accelerate the development of effective this compound-based PROTACs, robust and predictive assays are essential. Current methods for evaluating PROTAC performance include:

Ternary Complex Formation Assays: Techniques like Fluorescence Polarization (FP) can be used to measure the binding affinities of the PROTAC to both SIRT2 and the E3 ligase, as well as to assess the stability of the ternary complex. nih.gov However, these assays can be protein-intensive. nih.gov

Degradation Assays: Western blotting, capillary-based immunoassays, and reporter assays are commonly used to quantify the reduction in intracellular SIRT2 levels following PROTAC treatment. nih.gov Mass spectrometry-based proteomics offers a more global view of protein degradation. nih.gov

High-Throughput Screening (HTS) Assays: The development of HTS-compatible assays is crucial for screening large libraries of PROTACs. Fluorogenic assays that measure SIRT2 activity can be adapted for this purpose. royalsocietypublishing.orgbpsbioscience.com Novel high-throughput methods to quantify ubiquitinated proteins in cell lysates are also emerging. nih.gov

Future efforts will likely focus on developing more predictive in vitro and in-cell assays that can better recapitulate the complex cellular environment and provide earlier insights into a PROTAC's potential for success.

Assay TypePurposeExamples
Binding Assays Determine binary and ternary binding affinities.Fluorescence Polarization (FP). nih.gov
Degradation Quantification Measure the reduction of the target protein.Western Blot, Capillary-Based Immunoassay, Reporter Assays, Mass Spectrometry. nih.gov
High-Throughput Screening Enable rapid screening of large compound libraries.Fluorogenic Activity Assays, Ubiquitinated Protein Quantification Assays. nih.govroyalsocietypublishing.orgbpsbioscience.com

Broader Implications for Fundamental Biological Discovery

The utility of this compound-based degraders extends beyond their therapeutic potential, offering powerful tools to probe the fundamental biology of SIRT2 and the ubiquitin-proteasome system.

Elucidating Uncharted Sirtuin 2 Biological Functions through Targeted Degradation

SIRT2 is implicated in a wide array of cellular processes, including cell cycle regulation, inflammation, and neurodegeneration. mdpi.comnih.govembopress.org However, its precise roles are often complex and context-dependent. nih.govresearchgate.net Traditional methods of studying protein function, such as genetic knockout or RNA interference, can be confounded by compensatory mechanisms.

Targeted degradation using this compound-based PROTACs offers a rapid and reversible method to deplete SIRT2, allowing researchers to observe the immediate consequences of its absence. researchgate.net This approach can help to:

Identify Novel Substrates: By observing which proteins are affected by SIRT2 degradation, new substrates and downstream signaling pathways can be identified.

Dissect Context-Specific Functions: The ability to induce degradation in specific cell types or at specific times allows for a more nuanced understanding of SIRT2's diverse roles in different biological contexts. researchgate.net

Validate SIRT2 as a Therapeutic Target: By demonstrating that the degradation of SIRT2 leads to a desirable phenotypic outcome in disease models, these tools can provide strong validation for SIRT2 as a drug target. jneurology.com

Contributions to the General Understanding of E3 Ligase Functionality and Protein Homeostasis

The study of this compound-based PROTACs also provides valuable insights into the broader mechanisms of the ubiquitin-proteasome system (UPS). elifesciences.orgthermofisher.com The UPS is a cornerstone of protein homeostasis, responsible for the timely removal of damaged or unnecessary proteins. thermofisher.comfrontiersin.org

Research into these targeted degraders can illuminate:

E3 Ligase Substrate Specificity: By "hijacking" different E3 ligases to degrade SIRT2, researchers can learn more about the intrinsic substrate preferences and regulatory mechanisms of these enzymes. biorxiv.orgproteomexchange.org

The "Rules" of Ternary Complex Formation: Each new PROTAC-target-E3 ligase combination provides data points that help to build a more comprehensive understanding of the principles governing the formation and stability of these critical complexes.

Mechanisms of Protein Homeostasis: Observing how cells respond to the targeted degradation of a specific protein like SIRT2 can reveal novel aspects of the intricate network that maintains cellular protein balance. elifesciences.orgfrontiersin.org

Q & A

Q. What criteria should guide the inclusion/exclusion of studies in a systematic review of this compound’s therapeutic potential?

  • Methodological Answer: Define inclusion criteria a priori: peer-reviewed studies with (i) explicit methodology, (ii) quantitative potency data, and (iii) validation in ≥2 model systems. Exclude studies lacking controls or using non-commercial, unverified compounds. Use PRISMA guidelines for transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.